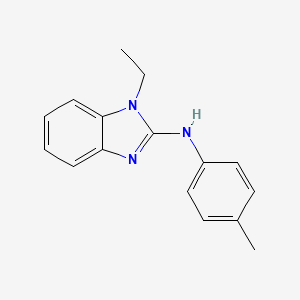

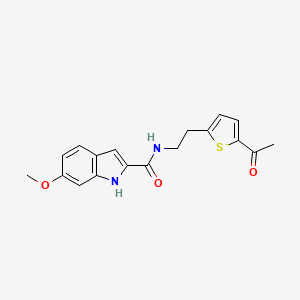

1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

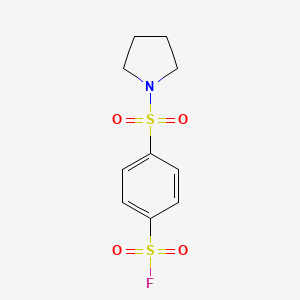

“1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine” is an organic compound that belongs to the class of amines . Amines are derivatives of ammonia where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . In this case, the amine is substituted with an ethyl group and a 4-methylphenyl group .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A series of derivatives including 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines were prepared, showcasing the chemical versatility of the core benzodiazol structure. These compounds were evaluated for their antibacterial and cytotoxic properties. Specifically, certain derivatives demonstrated significant antibacterial activity, highlighting the potential of 1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine derivatives in antimicrobial applications (Noolvi et al., 2014).

Antitumor Applications

The antitumor properties of 2-(4-aminophenyl)benzothiazoles, structurally related to this compound, have been studied extensively. These compounds exhibit potent and selective antitumor activity both in vitro and in vivo. Amino acid conjugation strategies have been explored to overcome limitations related to the lipophilicity of these compounds, leading to the development of water-soluble prodrugs with promising antitumor efficacy (Bradshaw et al., 2002).

Heterocyclic Chemistry Applications

The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic systems. For instance, utilizing Brønsted acidic ionic liquids, 1-aryl/alkyl-1H-1,2,3,4-tetrazoles were synthesized in high yields under mild conditions, demonstrating the compound’s role in facilitating the assembly of complex heterocyclic structures (Aridoss & Laali, 2011).

Synthesis of New Ureido Sugars

Derivatives of this compound have been utilized in the synthesis of new ureido sugars, demonstrating the compound's utility in the creation of novel carbohydrate derivatives. These ureido sugars, derived from 2-amino-2-deoxy-D-glucose and amino acids, showcase the compound's potential in the synthesis of biologically active molecules (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Propiedades

IUPAC Name |

1-ethyl-N-(4-methylphenyl)benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-3-19-15-7-5-4-6-14(15)18-16(19)17-13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDCEYUKOLVDBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2461960.png)

![1-(2,5-difluorobenzyl)-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2461962.png)

![3-(3,3-Dimethyl-2-oxobutyl)-8-(2,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2461963.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide](/img/structure/B2461967.png)

![N-(4-fluorophenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)

![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2461977.png)